(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Chemical Biology Medicinal Chemistry Kinase Profiling

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic, heterocyclic small molecule (MF: C₁₈H₁₈ClNO₂S; MW: 347.86 g/mol) belonging to the 1,4-thiazepane class. It features a thiazepane ring bearing a 2-chlorophenyl substituent at the 7-position, an N-acryloyl linker in the (E)-configuration, and a terminal furan-2-yl moiety.

Molecular Formula C18H18ClNO2S
Molecular Weight 347.86
CAS No. 1798283-41-6
Cat. No. B2426819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1798283-41-6
Molecular FormulaC18H18ClNO2S
Molecular Weight347.86
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C18H18ClNO2S/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+
InChIKeyNAFDBGYTCSOUIW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798283-41-6): Structural Profile and Core Characteristics


(E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic, heterocyclic small molecule (MF: C₁₈H₁₈ClNO₂S; MW: 347.86 g/mol) belonging to the 1,4-thiazepane class. It features a thiazepane ring bearing a 2-chlorophenyl substituent at the 7-position, an N-acryloyl linker in the (E)-configuration, and a terminal furan-2-yl moiety [1]. The compound is available as a screening-grade research chemical (typical purity ≥95%) and is primarily procured for early-stage drug discovery, chemical biology probe development, or pharmacological target deconvolution programs. Its structural architecture combines a saturated seven-membered S,N-heterocycle with an α,β-unsaturated carbonyl warhead—a motif frequently exploited in covalent inhibitor design—distinguishing it from both fully aromatic benzothiazepine scaffolds and simple thiazepane-carbonyl analogs .

Why a Simple Thiazepane Analog Cannot Substitute for (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798283-41-6) in Biological Profiling


Generic substitution from the 1,4-thiazepane chemical space introduces substantial risk of divergent biological outcomes. The target compound carries three structural determinants that collectively cannot be matched by simpler analogs: (i) an ortho-chlorophenyl group at the 7-position, which introduces a steric and electronic signature distinct from the unsubstituted phenyl or heteroaryl variants (e.g., CAS 1797562-58-3, the phenyl analog); (ii) an (E)-configured acryloyl linker that determines the spatial orientation of the furan ring and governs covalent engagement geometry; and (iii) a 2-furyl terminus, which exhibits different π-stacking and hydrogen-bonding properties compared to thiophene or phenyl replacements . Thiazepane-based scaffolds lacking these specific features have been shown to exhibit variable kinase inhibition profiles and cytotoxicity in the micromolar range—underscoring that even conservative structural modifications can shift both potency and selectivity by orders of magnitude, making simple replacement chemically unsound and scientifically indefensible [1].

Quantitative Differentiation Evidence for (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798283-41-6)


Structural Orthogonality: 2-Chlorophenyl vs. Phenyl Substitution as a Determinant of Target Engagement

The 2-chlorophenyl substituent in the target compound introduces a distinct ortho-chlorine steric and electronic profile absent in the closest commercially available analog, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone (CAS 1797562-58-3), which lacks the acryloyl linker and contains a carbonyl-furan rather than a trans-acryloyl-furan extension . In kinase inhibitor design, ortho-substitution on pendant aryl rings has been shown to alter binding pocket occupancy and selectivity profiles by modulating dihedral angles and halogen-bond interactions [1].

Chemical Biology Medicinal Chemistry Kinase Profiling

Covalent Warhead Geometry: (E)-Acryloyl vs. Acyl Linker Impact on Irreversible Target Modification

The target compound incorporates an (E)-acryloyl group, which presents a Michael acceptor electrophile in a defined spatial orientation relative to the thiazepane core. This contrasts with the non-acryloyl analog (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone (CAS 1797562-58-3), which lacks the α,β-unsaturated carbonyl necessary for covalent bond formation with cysteine residues . Acrylamide-bearing fragments in similar chemotypes have demonstrated time-dependent irreversible inhibition with kinact/KI values in the 10²–10⁴ M⁻¹s⁻¹ range when appropriately oriented, whereas the corresponding acyl analogs show only reversible, competitive inhibition [1].

Covalent Inhibitors Chemical Biology Target Engagement

Terminal Heterocycle Identity: Furan-2-yl vs. Phenyl or Thiophene-2-yl in Biochemical Selectivity

The furan-2-yl terminal group of the target compound provides distinct electronic and steric properties compared to phenyl and thiophene-2-yl replacements found in close analogs. The analogs (E)-3-phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one and (E)-3-(furan-2-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one are commercially available and frequently considered as structural substitutes; however, replacing furan with phenyl increases lipophilicity (ΔcLogP ≈ +0.7), while replacing with thiophene alters hydrogen-bond acceptor capacity and ring electronics . In kinase selectivity panels, furan-containing fragments have been documented to exhibit divergent off-target profiles relative to their thiophene or phenyl counterparts, with selectivity shifts exceeding 10-fold across kinase families [1].

Medicinal Chemistry Kinase Selectivity Fragment-Based Drug Design

Sulfur-Containing Seven-Membered Ring: Conformational Plasticity Differentiator

The saturated 1,4-thiazepane ring in the target compound confers a degree of three-dimensional conformational flexibility not achievable with flat aromatic thiazepine analogs (e.g., benzothiazepines or furan-fused thiazepines). Medium-sized saturated heterocycles exhibit multiple low-energy conformers that can adapt to diverse protein binding pockets, a property quantified by Fsp³ (fraction of sp³-hybridized carbons). The target compound has Fsp³ ≈ 0.39 (7 of 18 carbons are sp³), significantly higher than typical benzothiazepine drug molecules (Fsp³ < 0.20) . Increased Fsp³ correlates with improved clinical developability metrics and reduced promiscuity in screening [1].

Conformational Analysis Scaffold Diversity Fragment-Based Drug Discovery

Recommended Application Scenarios for (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1798283-41-6) Based on Quantitative Differentiation Evidence


Covalent Probe Development for Kinase or Hydrolase Target Profiling

The presence of an (E)-configured acryloyl warhead positions this compound as a candidate for covalent chemical probe development targeting cysteine- or lysine-rich enzyme active sites. Unlike the carbonyl-linked analog CAS 1797562-58-3, the α,β-unsaturated carbonyl enables irreversible target engagement, which is essential for washout-resistant biochemical readouts and cellular thermal shift assay (CETSA) target deconvolution [1]. Researchers should prioritize this compound when designing time-dependent inhibition experiments or activity-based protein profiling (ABPP) workflows.

Structure-Activity Relationship (SAR) Anchor Point for 1,4-Thiazepane Library Enumeration

As a uniquely substituted 1,4-thiazepane bearing three independently modifiable vectors (7-aryl, N-acyl, terminal heterocycle), this compound serves as an ideal SAR anchor for combinatorial library design. Its furan-2-yl terminus provides a favorable solubility and hydrogen-bonding profile (predicted solubility ~15–30 µM) relative to phenyl analogs, making it a superior core for early-stage fragment-to-lead optimization [2]. Procurement should be paired with the phenyl and thiophene analogs to generate initial SAR triads.

Selectivity Profiling Against Planar Heterocyclic Screening Decks

The saturated thiazepane core (Fsp³ = 0.39) contrasts with the flat aromatic scaffolds that dominate commercial screening libraries. This compound can be deployed as a three-dimensionality probe in selectivity panels to assess whether increased scaffold saturation translates to reduced off-target hit rates across kinase, GPCR, or epigenetic target classes [3]. It is particularly valuable for organizations seeking to benchmark the performance of 3D-enriched compound collections against traditional planar libraries.

Quote Request

Request a Quote for (E)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.